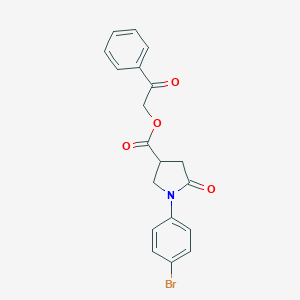![molecular formula C13H11BrNO3+ B271386 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B271386.png)
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium involves its ability to bind to specific targets, such as proteins and nucleic acids, and emit fluorescence when excited by light. This fluorescence can be used to detect changes in the target molecule, such as conformational changes or binding events.
Biochemical and Physiological Effects
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium has been shown to have minimal effects on biochemical and physiological processes at low concentrations. However, at high concentrations, it may interfere with cellular processes and cause toxicity. Therefore, careful consideration must be taken when using 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium in lab experiments include its high selectivity and sensitivity as a fluorescent probe, its ability to bind to a variety of targets, and its ease of use in imaging studies. However, limitations include its potential toxicity at high concentrations and the need for careful optimization of experimental conditions.
Orientations Futures
For research on 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium include the development of new synthesis methods to improve yield and purity, the exploration of new applications in imaging and sensing, and the use of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium in drug discovery and development. Additionally, the use of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium in combination with other probes and techniques may provide new insights into biological processes and disease mechanisms.
Méthodes De Synthèse
The synthesis of 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium involves the reaction of 3-bromopyridine with 3,4-dihydroxyphenylacetic acid in the presence of a coupling reagent. The resulting compound is then oxidized to form 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium. This method has been reported to have a high yield and purity.
Applications De Recherche Scientifique
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium has been used as a fluorescent probe in various scientific research studies. It has been shown to selectively bind to proteins and nucleic acids, making it a useful tool for studying protein-protein interactions, DNA binding, and RNA folding. 3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium has also been used in imaging studies, such as fluorescence microscopy and flow cytometry, to visualize cells and tissues.
Propriétés
Nom du produit |
3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]pyridinium |
|---|---|
Formule moléculaire |
C13H11BrNO3+ |
Poids moléculaire |
309.13 g/mol |
Nom IUPAC |
2-(3-bromopyridin-1-ium-1-yl)-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C13H10BrNO3/c14-10-2-1-5-15(7-10)8-13(18)9-3-4-11(16)12(17)6-9/h1-7H,8H2,(H-,16,17,18)/p+1 |
Clé InChI |
FSXDTIDVSHHSHK-UHFFFAOYSA-O |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)O)O)Br |
SMILES canonique |
C1=CC(=C[N+](=C1)CC(=O)C2=CC(=C(C=C2)O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)


![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)

![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)

![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)

